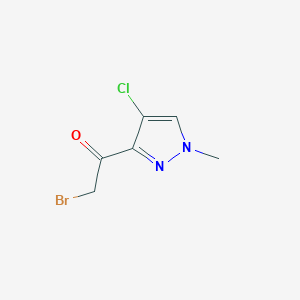
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C6H6BrClN2O. It is a white to off-white powder or crystalline solid. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
The synthesis of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
化学反応の分析
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
科学的研究の応用
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group in the compound make it reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various chemical reactions and biological assays to study enzyme activity and protein interactions .
類似化合物との比較
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(4-chlorophenyl)ethanone: This compound has a similar structure but with a phenyl group instead of a pyrazole ring.
1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde: This compound has an aldehyde group instead of a carbonyl group, leading to different reactivity and applications
These comparisons highlight the unique reactivity and applications of this compound in various fields of scientific research.
生物活性
2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone (CAS RN: 2068151-92-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Formula
- Molecular Formula: C6H6BrClN2O
- Molecular Weight: 237.48 g/mol
- SMILES Notation: CN1C=C(C(=N1)C(=O)CBr)Cl
Safety Information
The compound is classified with several hazard statements including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H332 (harmful if inhaled). Proper safety precautions should be taken when handling this compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell types, such as:
- Lung Cancer
- Breast Cancer (MDA-MB-231 cells)
- Liver Cancer (HepG2 cells)
In vitro studies showed significant antiproliferative activity against these cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory activities. For instance, the compound's structure may provide a scaffold for developing selective COX inhibitors. A review indicated that various pyrazole derivatives exhibited promising anti-inflammatory effects, with some compounds showing IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antiviral Activity
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have been investigated for antiviral activity. Some studies have reported that modifications in the pyrazole structure can lead to compounds with significant inhibitory effects on viral replication. For example, compounds based on similar structures showed over 50% inhibition in yellow fever virus assays .
Case Studies and Research Findings
特性
IUPAC Name |
2-bromo-1-(4-chloro-1-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O/c1-10-3-4(8)6(9-10)5(11)2-7/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFXWYHFBJPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














